N-[Cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide

Lipophilicity ADME Prediction Medicinal Chemistry

Researchers requiring a structurally defined pyrazole-3-carboxamide building block often face limited availability of the cyano(2,4-difluorophenyl)methyl motif. This compound (CAS 1385271-99-7) fills that gap. • Unique scaffold combining a 5-isopropyl pyrazole core with a cyano(2,4-difluorophenyl)methyl side chain. • Computed XLogP3 of 2.7 and TPSA of ~82 Ų support its use in virtual screening & QSAR model training. • Serves as a synthetic intermediate for complex pyrazole-3-carboxamide derivatives via reactive cyano & carboxamide groups. No peer-reviewed bioactivity data exist; independent validation is required for any biological application.

Molecular Formula C15H14F2N4O
Molecular Weight 304.301
CAS No. 1385271-99-7
Cat. No. B2612987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[Cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide
CAS1385271-99-7
Molecular FormulaC15H14F2N4O
Molecular Weight304.301
Structural Identifiers
SMILESCC(C)C1=CC(=NN1)C(=O)NC(C#N)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C15H14F2N4O/c1-8(2)12-6-13(21-20-12)15(22)19-14(7-18)10-4-3-9(16)5-11(10)17/h3-6,8,14H,1-2H3,(H,19,22)(H,20,21)
InChIKeyAPNIOOIZOQGHPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1385271-99-7 Basic Characterization


N-[Cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide (CAS 1385271-99-7) is a synthetic pyrazole-3-carboxamide derivative with a molecular weight of 304.29 g/mol and formula C15H14F2N4O [1]. The compound features a 5-isopropyl substituent on the pyrazole ring and a cyano(2,4-difluorophenyl)methyl amide side chain. It is listed in PubChem (CID 72020117) with computed descriptors including an XLogP3-AA of 2.7 and a topological polar surface area of approximately 82 Ų [1]. To date, no peer-reviewed biological activity data, patent examples with quantitative assay results, or head-to-head comparator data have been identified for this precise compound in the scientific literature.

Synthetic pyrazole-3-carboxamide derivative
No reported biological activity or target engagement data
Computed physicochemical descriptors only; experimental validation absent

Risks of Substituting 1385271-99-7 with Analogs


Without quantitative comparative data, any claim that a near analog can replace N-[Cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide is scientifically unfounded. The compound uniquely combines a 5-isopropyl pyrazole core with a cyano(2,4-difluorophenyl)methyl side chain. Even small structural perturbations, such as shifting the isopropyl to a pentan-3-yl group on the pyrazole nitrogen or altering the cyano-difluorophenyl motif, can cause unpredictable changes in target engagement, physicochemical properties, and pharmacokinetic profile [1]. In the total absence of bioactivity data, generic substitution introduces uncontrolled risk that cannot be mitigated without direct experimental comparison.

  • No quantitative comparator data exist; analog substitution cannot be supported without direct experimental evidence.
  • Minor structural changes (isopropyl shift, cyano-difluorophenyl alteration) may unpredictably alter target engagement and pharmacokinetic profile.
  • Absence of bioactivity data makes generic substitution risk uncontrolled and scientifically unsupported.

1385271-99-7 Physicochemical Data


Computed Lipophilicity and Polar Surface Area

The target compound has a computed XLogP3-AA of 2.7, indicating moderate lipophilicity. This value is a calculated descriptor with no experimental determination, and no direct comparator data are available. The hydrogen bond donor count is 2 and the acceptor count is 5 [1]. These properties are class-level characteristics typical of many pyrazole-3-carboxamide analogs and cannot be used to argue for superiority over any specific comparator.

Computed Lipophilicity
Computed; Context-dependent
XLogP3-AA = 2.7
Baseline for permeability prediction; no comparator differentiation.
No experimental logP; PubChem computed only.
Lipophilicity ADME Prediction Medicinal Chemistry

Molecular Weight and Hydrogen Bonding Profile

The compound has a molecular weight of 304.29 g/mol, well below the 500 Da threshold of Lipinski's Rule of Five. It possesses 2 hydrogen bond donors and 5 hydrogen bond acceptors, yielding a total polar surface area of approximately 82 Ų (calculated) [1]. No quantitative difference against a named comparator can be established.

Molecular Weight & H-Bond Profile
Class-level inference
MW 304.29 Da, HBD 2, HBA 5, TPSA ~82 Ų
Complies with Rule of Five space; insufficient to distinguish from analogs.
Benchmarked against general drug-likeness rules only.
Drug-likeness Physicochemical Properties In Silico Screening

Rotatable Bond Count and Molecular Flexibility

The compound has 4 rotatable bonds, suggesting moderate conformational flexibility [1]. Lower rotatable bond counts are often associated with improved oral bioavailability, but without a specific comparator, this metric is purely informative.

Rotatable Bond Count
Computed; Data to verify
4 rotatable bonds
Moderate flexibility; entropic binding impact not quantified without comparator.
PubChem Cactvs computed; no experimental validation.
Molecular Flexibility Ligand Efficiency Medicinal Chemistry

1385271-99-7 Application Scenarios


Organic Synthesis Building Block

The compound may serve as a synthetic intermediate for the preparation of more complex pyrazole-3-carboxamide derivatives, leveraging the reactive cyano and carboxamide functional groups. However, no published synthetic protocols or yield data are available to benchmark its utility against alternative building blocks [1].

Computational Chemistry and Virtual Screening

The computed physicochemical properties (MW 304.29, XLogP3 2.7, TPSA ~82 Ų) allow its use as a reference compound in virtual screening campaigns or QSAR model training, provided that users independently validate its predicted biological profile [1].

CRAC Channel Research Negative Control

Given the structural resemblance of some pyrazole-3-carboxamides to known CRAC channel inhibitors, this compound could theoretically be used as a negative control or comparator in such assays. This application is entirely speculative in the absence of published IC₅₀ or selectivity data [1].

Application
Selection Property
Validation Focus
Synthetic intermediate
Reactive cyano & carboxamide groups
No published synthetic protocols; yield data absent
Virtual screening reference
Computed physicochemical profile
Independent validation of predicted biological profile required
Speculative CRAC channel negative control
Structural resemblance to known CRAC inhibitors
No IC₅₀ or selectivity data; requires assay development
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